1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide
Overview
Description
1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid with the molecular formula C14H23F6N3O4S2. It is known for its unique properties such as low volatility, high thermal stability, and excellent solubility in various organic solvents . This compound is widely used in various scientific and industrial applications due to its favorable physicochemical properties.
Preparation Methods
1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide can be synthesized through a multi-step process. The synthesis typically involves the alkylation of 1-methylimidazole with 1-bromooctane to form 1-methyl-3-octylimidazolium bromide. This intermediate is then subjected to an anion exchange reaction with lithium bis(trifluoromethylsulfonyl)imide to yield the desired product . The reaction conditions often include the use of solvents like acetonitrile and the application of heat to facilitate the reactions.
Chemical Reactions Analysis
1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the imidazolium cation can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common due to its stability.
Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and other applications.
Common reagents used in these reactions include halides, metal salts, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biocatalysis and enzyme stabilization.
Medicine: Research is ongoing into its use in drug delivery systems due to its ability to dissolve a wide range of compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide is largely dependent on its ionic nature. The imidazolium cation and bis(trifluoromethylsulfonyl)imide anion interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution .
Comparison with Similar Compounds
1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide is unique due to its combination of a long alkyl chain and a highly delocalized anion. Similar compounds include:
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: This compound has a shorter alkyl chain, resulting in different solubility and viscosity properties.
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Another similar compound with a different alkyl chain length, affecting its physical and chemical properties.
These comparisons highlight the importance of the alkyl chain length and the nature of the anion in determining the properties and applications of ionic liquids.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-3-octylimidazol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h10-12H,3-9H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECQXINNQGHJBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F6N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047955 | |
Record name | 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178631-04-4 | |
Record name | 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3-n-octylimidazolium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7WD72J5RP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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